molecular formula C19H18N4O3S B257117 3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B257117
M. Wt: 382.4 g/mol
InChI Key: SXBMYHNNWUMMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been the subject of extensive scientific research. It belongs to the class of triazolo-thiadiazole derivatives and has shown potential in various scientific applications.

Mechanism of Action

The exact mechanism of action of 3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and exhibit antifungal and antibacterial activity. The compound has also been shown to improve glucose tolerance and insulin sensitivity in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a potential therapeutic agent for various diseases. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which makes it difficult to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the research of 3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as a neuroprotective agent, as it has shown promising results in animal studies. Another direction is to study its effects on various signaling pathways involved in inflammation and cancer, with the aim of developing new therapeutic agents. Additionally, further studies are needed to determine its safety and efficacy in humans, which could lead to the development of new drugs for various diseases.

Synthesis Methods

The synthesis of 3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-methoxybenzyl chloride with 2-methoxyphenol in the presence of potassium carbonate. The resulting product is then reacted with 2-amino-5-mercapto-1,3,4-thiadiazole and triethylorthoformate to yield the final product. This synthesis method has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, antitumor, antifungal, and antibacterial properties. The compound has also been investigated for its potential as a neuroprotective agent and as a treatment for diabetes mellitus.

properties

Product Name

3-(4-Methoxybenzyl)-6-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

6-[(2-methoxyphenoxy)methyl]-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H18N4O3S/c1-24-14-9-7-13(8-10-14)11-17-20-21-19-23(17)22-18(27-19)12-26-16-6-4-3-5-15(16)25-2/h3-10H,11-12H2,1-2H3

InChI Key

SXBMYHNNWUMMFY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=CC=C4OC

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=CC=C4OC

Origin of Product

United States

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